molecular formula C13H11NO2 B8073896 1-Nitro-1-methyl-2-naphtylethene

1-Nitro-1-methyl-2-naphtylethene

Cat. No.: B8073896
M. Wt: 213.23 g/mol
InChI Key: DTZVIBZSHDZFPP-CSKARUKUSA-N
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Description

1-Nitro-1-methyl-2-naphtylethene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a naphthalene ring system

Preparation Methods

The synthesis of 1-Nitro-1-methyl-2-naphtylethene typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1-nitronaphthalene using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents . The reaction conditions often require careful control of temperature and concentration to achieve high yields and selectivity. Industrial production methods may involve the use of catalysts such as iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) to enhance the efficiency of the nitration process .

Chemical Reactions Analysis

1-Nitro-1-methyl-2-naphtylethene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Addition: The double bond in the ethene moiety can undergo addition reactions with halogens or hydrogen halides.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Nitro-1-methyl-2-naphtylethene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Nitro-1-methyl-2-naphtylethene involves its interaction with molecular targets through its nitro and ethene groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to participate in electrophilic and nucleophilic reactions makes it a versatile molecule in chemical and biological systems .

Comparison with Similar Compounds

1-Nitro-1-methyl-2-naphtylethene can be compared with other nitroalkenes and naphthalene derivatives:

    1-Nitronaphthalene: Similar in structure but lacks the methyl group, leading to different reactivity and applications.

    2-Nitronaphthalene: Another isomer with different substitution patterns, affecting its chemical properties.

    1-Methyl-2-nitronaphthalene: Similar but with different positioning of the nitro and methyl groups, influencing its reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[(E)-2-nitroprop-1-enyl]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10(14(15)16)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-9H,1H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZVIBZSHDZFPP-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC2=CC=CC=C2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC2=CC=CC=C2C=C1)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59832-12-1
Record name NSC121155
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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